Methanesulfinic acid

Descripción

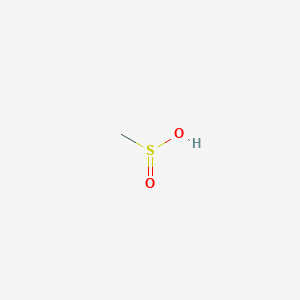

Structure

3D Structure

Propiedades

IUPAC Name |

methanesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEFVTBPCXGIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20277-69-4 (hydrochloride salt) | |

| Record name | Methanesulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50170227, DTXSID80902396 | |

| Record name | Methanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1638 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-73-0 | |

| Record name | Methanesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Methanesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinic acid (CH₄O₂S), a member of the organosulfur compound family, is the simplest of the sulfinic acids.[1][2] Its structural and bonding characteristics are fundamental to understanding its reactivity and potential applications, particularly as a reactive intermediate in atmospheric chemistry and various synthetic methodologies. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound, supported by experimental data and detailed methodologies.

Molecular Structure and Bonding

The molecular formula of this compound is CH₄O₂S, with a molecular weight of 80.106 g/mol .[3] Its chemical structure consists of a methyl group (-CH₃) and a hydroxyl group (-OH) attached to a central sulfur atom, which is also double-bonded to an oxygen atom.

Molecular Geometry

X-ray crystallographic studies have revealed that the configuration about the sulfur atom in this compound is pyramidal. This geometry arises from the presence of a lone pair of electrons on the sulfur atom, in addition to the three bonding pairs (with carbon, the hydroxyl oxygen, and the double-bonded oxygen).

Bonding and Bond Parameters

The bonding in this compound involves a combination of covalent single and double bonds. The key bond lengths, as determined by X-ray crystallography, are summarized in the table below. The molecule is characterized by two different sulfur-oxygen bond lengths, reflecting the distinction between the S-O single bond of the hydroxyl group and the S=O double bond.

Table 1: Bond Lengths in this compound

| Bond | Bond Length (Å) |

| S-C | 1.786 |

| S-O | 1.604 |

| S=O | 1.502 |

Data sourced from crystallographic studies.

The molecule also exhibits significant hydrogen bonding between the hydroxyl group of one molecule and an oxygen atom of a neighboring molecule in the solid state. This intermolecular interaction plays a crucial role in the crystal packing and physical properties of the acid.

Spectroscopic Properties

Spectroscopic analysis provides further insight into the structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A predicted ¹H NMR spectrum in D₂O shows a singlet for the methyl protons.[4] The chemical shift of these protons is influenced by the electronegativity of the adjacent sulfinyl group.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in this compound. While detailed experimental spectra for this compound are not widely available, the characteristic vibrational modes can be predicted based on its structure. Key expected vibrational frequencies include:

-

O-H stretching: A broad band characteristic of a hydroxyl group involved in hydrogen bonding.

-

C-H stretching: Signals corresponding to the methyl group.

-

S=O stretching: A strong absorption band indicative of the sulfinyl double bond.

-

S-O stretching: A band corresponding to the single bond between sulfur and the hydroxyl oxygen.

-

S-C stretching: A vibration associated with the sulfur-carbon bond.

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis, purification, and characterization of this compound.

Synthesis and Purification

A representative synthesis of a sulfinic acid involves the controlled oxidation of a corresponding thiol. For this compound, this would involve the oxidation of methanethiol.

Protocol for a Generic Sulfinic Acid Synthesis:

-

Dissolution of Thiol: Dissolve the starting thiol (e.g., methanethiol) in an inert, volatile solvent at a low temperature.

-

Preparation of Oxidizing Agent: Separately, dissolve a weak oxidizing agent in an inert, volatile solvent.

-

Controlled Oxidation: Slowly add the oxidizing agent solution to the thiol solution while maintaining a low temperature to prevent over-oxidation to the sulfonic acid.

-

Removal of Byproducts: After the reaction is complete, remove any solid byproducts by filtration.

-

Solvent Removal: Remove the solvent under a stream of inert gas at room temperature to isolate the sulfinic acid.

Purification can be achieved by recrystallization from an appropriate solvent system.

X-ray Crystallography

The determination of the crystal structure of this compound involves the following general steps:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality from a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map.

-

Structure Refinement: Build an atomic model into the electron density map and refine the atomic coordinates and displacement parameters to achieve the best fit with the experimental data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃).

-

Transfer the solution to a high-quality NMR tube.

-

Ensure the solution is homogeneous.

Data Acquisition (¹H NMR):

-

Instrument: A high-field NMR spectrometer.

-

Pulse Program: A standard single-pulse sequence.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift using the residual solvent peak or an internal standard.

Visualizations

The following diagrams illustrate the molecular structure and a general experimental workflow for the structural determination of this compound.

References

Theoretical Insights into the Reactivity of Methanesulfinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinic acid (CH₃S(O)OH, MSIA) is a pivotal intermediate in atmospheric sulfur chemistry and biological systems. As a product of dimethyl sulfoxide (DMSO) oxidation, its subsequent reactions play a crucial role in processes ranging from atmospheric aerosol formation to cellular redox signaling. Understanding the theoretical underpinnings of MSIA's reactivity is paramount for accurately modeling these complex systems and for the rational design of therapeutic agents that may interact with sulfinic acid moieties. This technical guide provides an in-depth analysis of the theoretical studies on this compound reactivity, focusing on its oxidation pathways, reaction kinetics, and the computational methodologies employed to elucidate these mechanisms.

Core Reactivity: Oxidation by Hydroxyl Radical and Ozone

Theoretical studies have predominantly focused on the gas-phase oxidation of this compound by two of the most significant atmospheric oxidants: the hydroxyl radical (•OH) and ozone (O₃). These reactions are critical in determining the atmospheric fate of MSIA and its conversion to the more stable methanesulfonic acid (MSA).

Reaction with Hydroxyl Radical (•OH)

The reaction between this compound and the hydroxyl radical is a key atmospheric process. Theoretical investigations have revealed multiple reaction channels, with the primary products being the methanesulfonyl radical (CH₃S(O)₂) and sulfurous acid (H₂SO₃).[1] The formation of the methanesulfonyl radical can proceed directly or via an intermediate adduct, which then eliminates a water molecule.[1]

Experimental techniques such as pulse radiolysis have been employed to study this reaction, confirming the formation of the methanesulfonyl radical, which exhibits an absorption maximum at 330 nm.[2]

Reaction with Ozone (O₃)

Quantum chemical calculations have been used to investigate the oxidation of MSIA by ozone.[3][4][5][6] These studies have identified multiple reaction pathways, with the most favorable one having a significant energy barrier.[3][4][5][6] Kinetic analyses based on these theoretical calculations indicate that the oxidation of MSIA by ozone is considerably slower, by 8 to 11 orders of magnitude, than its reaction with the hydroxyl radical in the gas phase under typical atmospheric conditions (220–298 K).[3] This suggests that the reaction with ozone is of minor importance in the gas-phase degradation of MSIA compared to the •OH-initiated oxidation.[3][4][5]

Quantitative Data on Reactivity

The following tables summarize key quantitative data obtained from theoretical and experimental studies on the reactivity of this compound.

| Reactant | Rate Constant (k) | Temperature (K) | Method | Reference |

| •OH | 5.3 × 10⁹ dm³ mol⁻¹ s⁻¹ | Room Temperature | Pulse Radiolysis | [2] |

| O₃ | 2 × 10⁶ dm³ mol⁻¹ s⁻¹ | Room Temperature | Experimental | [2] |

| Property | Value | Method | Reference |

| Enthalpy of Formation (ΔHf) of MSIA | –337.2 kJ mol⁻¹ | CCSD(T)/CBS | [7] |

| Enthalpy of Formation (ΔHf) of MSA | –566.2 kJ mol⁻¹ | CCSD(T)/CBS | [7] |

| Highest Energy Barrier (MSIA + O₃) | 13.02 kcal mol⁻¹ | Quantum Chemical Calculation | [3][4][5][6] |

Experimental and Computational Methodologies

A variety of experimental and computational techniques have been instrumental in advancing our understanding of this compound reactivity.

Experimental Protocols

-

Pulse Radiolysis: This technique is used to generate hydroxyl radicals in solution and monitor their subsequent reactions with this compound in real-time.[2] In a typical setup, an aqueous solution of MSIA saturated with N₂O is irradiated with a short pulse of high-energy electrons. This generates •OH radicals, and the transient species formed, such as the methanesulfonyl radical, are detected using time-resolved UV-Vis absorption spectroscopy.[2]

-

Flow Tube Reactors: Gas-phase reactions of MSIA with oxidants like •OH and O₃ are often studied in flow tube reactors coupled to sensitive detection methods like chemical ionization mass spectrometry (CIMS).[4] This setup allows for the precise control of reactant concentrations and reaction times, enabling the determination of reaction rate constants under atmospheric conditions.

-

Bubble Column Reactors: For studying aqueous-phase reactions, bubble column reactors are utilized.[8] In these experiments, a gas containing the oxidant (e.g., ozone) is bubbled through an aqueous solution of this compound and a reference compound with a known reaction rate. By monitoring the relative decay of MSIA and the reference compound, the rate constant for the aqueous-phase reaction can be determined.[8]

Computational Methodologies

-

Quantum Chemical Calculations: These are the cornerstone of theoretical studies on MSIA reactivity. Methods like Density Functional Theory (DFT) and high-level ab initio methods such as Coupled-Cluster with Single and Double and Perturbative Triple Excitations (CCSD(T)) are employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies.[7] These calculations provide insights into reaction mechanisms and allow for the determination of key energetic parameters like activation barriers and reaction enthalpies.[3][4][5][7]

-

Variational Transition-State Theory (VTST): This theoretical framework is used to calculate reaction rate constants from the potential energy surface obtained from quantum chemical calculations.[1] VTST provides a more accurate description of the reaction rate compared to conventional transition-state theory, especially for reactions with low or no energy barriers.

Signaling Pathways and Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows related to the theoretical studies of this compound reactivity.

Caption: Oxidation pathways of this compound by hydroxyl radical and ozone.

Caption: Experimental workflow for pulse radiolysis studies of MSIA reactivity.

Caption: Logical workflow for computational studies of MSIA reactivity.

Conclusion

Theoretical studies, in conjunction with experimental validation, have provided a detailed picture of this compound's reactivity, particularly its atmospheric oxidation. The reaction with the hydroxyl radical is established as the dominant gas-phase loss process, leading to the formation of the methanesulfonyl radical and methanesulfonic acid. In contrast, the gas-phase reaction with ozone is significantly slower. The quantitative data and mechanistic insights derived from these theoretical investigations are crucial for refining atmospheric models and for understanding the role of sulfinic acids in biological contexts. Continued advancements in computational methodologies will undoubtedly lead to an even more profound understanding of the complex chemistry of this important sulfur-containing species.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. OH-Radical-induced oxidation of this compound. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Understanding the oxidation mechanism of this compound by ozone in the atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the oxidation mechanism of this compound by ozone in the atmosphere [ouci.dntb.gov.ua]

- 5. Understanding the oxidation mechanism of this compound by ozone in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. AGU23 [agu.confex.com]

Methanesulfinic Acid (CAS 17696-73-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfinic acid (CH₄O₂S), with CAS number 17696-73-0, is a reactive organosulfur compound belonging to the sulfinic acid class.[1][2] While it is a key intermediate in atmospheric sulfur chemistry, its utility in synthetic organic chemistry and potential relevance in biological systems are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to pharmaceutical research and development. This document consolidates quantitative data, details experimental methodologies, and presents visual representations of key chemical processes.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] It is characterized by a methyl group attached to a sulfinic acid functional group, which imparts it with notable reactivity.[1] The compound is soluble in water and polar organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17696-73-0 | [1][3] |

| Molecular Formula | CH₄O₂S | [1][3] |

| Molecular Weight | 80.11 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| pKa | ~1.5 - 2.5 | [1] |

| Melting Point | 40-42 °C (in sealed tube) | [4] |

| InChI | InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3) | [1][3] |

| SMILES | CS(=O)O | [1][3] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

Table 2: Spectral Data for this compound

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| Mass Spectrometry (MS) | Prominent parent peak at m/e 80, confirming the molecular weight. | [4] |

| ¹³C NMR Spectroscopy | A single resonance for the methyl carbon. | [3] |

| ¹H NMR Spectroscopy | A singlet for the methyl protons. A predicted spectrum in D₂O is available. | [5] |

| Infrared (IR) Spectroscopy | Characteristic peaks for S=O, S-OH, and C-S stretching vibrations. | [6][7][8][9] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the oxidation of sulfur-containing precursors or the hydrolysis of sulfinyl chlorides.

Oxidation of Dimethyl Disulfide

One common industrial method for producing methanesulfonic acid involves the oxidation of dimethyl disulfide.[10][11][12] This process can be adapted to yield this compound under controlled conditions.

Experimental Protocol: Oxidation of Dimethyl Disulfide (General Procedure)

-

Dimethyl disulfide is subjected to oxidation using an oxidizing agent such as nitric acid or hydrogen peroxide.[11]

-

The reaction conditions, including temperature and concentration of the oxidizing agent, are carefully controlled to favor the formation of this compound over the more highly oxidized methanesulfonic acid.

-

The reaction mixture is then worked up to isolate the this compound. This may involve neutralization, extraction, and purification by distillation under reduced pressure.

Reaction of Sulfite Ions with Dimethyl Sulfate

A patented process describes the preparation of methanesulfonic acid by reacting sulfite ions with dimethyl sulfate, which proceeds through a methanesulfinate intermediate.[13][14]

Experimental Protocol: Reaction of Sodium Sulfite with Dimethyl Sulfate [14]

-

A solution of sodium sulfite in water is heated to 90-100 °C.[14]

-

Dimethyl sulfate is added dropwise to the heated solution over a period of 30 minutes.[14]

-

The reaction mixture is stirred at 90-100 °C for 4 hours, maintaining a pH above 6.0 by the addition of a 20% sodium sulfite solution if necessary.[14]

-

To liberate the this compound, a strong acid such as sulfuric acid is added to the reaction mixture.[14]

-

The product is then isolated by careful distillation under reduced pressure.[14]

Caption: Synthesis of this compound from sulfite ions and dimethyl sulfate.

Chemical Reactivity and Key Reactions

This compound exhibits reactivity characteristic of sulfinic acids, including acting as a reducing agent and participating in nucleophilic substitution reactions.[1]

Oxidation to Methanesulfonic Acid

This compound is readily oxidized to the more stable methanesulfonic acid. This is a key reaction in both atmospheric chemistry and synthetic processes. The oxidation can be initiated by hydroxyl radicals, a process that has been studied in detail.[15][16]

The reaction with hydroxyl radicals can proceed via an adduct, which then eliminates water to form the methanesulfonyl radical (CH₃SO₂•).[16] This radical can then be further oxidized or can disproportionate.[15] In the presence of dioxygen, a chain reaction can occur, leading to the formation of methanesulfonic acid.[15]

References

- 1. CAS 17696-73-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0254519) [hmdb.ca]

- 3. This compound | CH4O2S | CID 87251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. researchgate.net [researchgate.net]

- 10. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 11. Methanesulfonic acid | 75-75-2 [chemicalbook.com]

- 12. US6207025B1 - Preparation of methane sulfonic acid - Google Patents [patents.google.com]

- 13. CN1810780A - Methylsulfonic acid preparing process - Google Patents [patents.google.com]

- 14. US6060621A - Process for the preparation of methanesulfonic acid - Google Patents [patents.google.com]

- 15. OH-Radical-induced oxidation of this compound. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Isolation of Methanesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing and isolating methanesulfinic acid (CH₃SO₂H), a valuable intermediate in organic synthesis. Detailed experimental protocols, quantitative data, and characterization information are presented to assist researchers in the successful preparation of this compound.

Introduction

This compound is an organosulfur compound that serves as a versatile reagent in various chemical transformations. Its utility in the synthesis of pharmaceuticals and other fine chemicals necessitates reliable and well-documented methods for its preparation and purification. This document outlines two principal synthetic routes: the reduction of methanesulfonyl chloride and the reaction of a Grignard reagent with sulfur dioxide.

Synthetic Pathways

Two primary pathways for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Reduction of Methanesulfonyl Chloride

This widely used method involves a two-step process: the reduction of methanesulfonyl chloride to its corresponding sodium salt, sodium methanesulfinate, followed by acidification to yield this compound.

Workflow for the Reduction of Methanesulfonyl Chloride:

The Discovery and History of Methanesulfinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinic acid (CH₃SO₂H), a simple organosulfur compound, holds a unique position in the landscape of chemical and biological sciences. Though structurally unassuming, its history is intertwined with the development of organic sulfur chemistry, and its modern applications extend from a biomarker of oxidative stress to a key intermediate in atmospheric chemistry. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of this compound, tailored for a scientific audience.

Discovery and Historical Context

While salts and derivatives of this compound were known to chemists for some time, the free acid itself remained elusive in its isolated, pure form until the mid-20th century. Early research in organosulfur chemistry laid the groundwork for its eventual characterization.

A pivotal moment in the history of this compound came in 1967, when Fred Wudl, David A. Lightner, and Donald J. Cram at the University of California, Los Angeles, reported the first isolation of this compound in its crystalline form. They described it as a crystalline solid with a melting point of 40-42°C (in a sealed tube). This was a significant achievement, as lower molecular weight aliphatic sulfinic acids were previously known only as unstable, viscous oils.

The isolation of this compound allowed for its definitive characterization and opened the door to a more thorough investigation of its chemical and physical properties.

Synthesis of this compound

The synthesis of this compound has evolved, with early methods relying on the hydrolysis of its corresponding acid chloride. Modern synthetic approaches often involve the reduction of methanesulfonyl chloride or the oxidation of methyl mercaptan.

Preparation from Methanesulfonyl Chloride

A convenient and historically significant method for preparing this compound is through the hydrolysis of methanesulfinyl chloride (CH₃SOCl). The precursor, methanesulfinyl chloride, can be synthesized from methyl disulfide.

Experimental Protocol: Synthesis of Methanesulfinyl Chloride (Adapted from Organic Syntheses)

This procedure details the preparation of the immediate precursor to this compound.

-

Reaction Setup: A 250-ml., three-necked, round-bottomed flask is equipped with a mechanical stirrer, a gas inlet tube extending to within 1 cm. of the bottom of the reaction mixture but not below its surface, a gas outlet tube connected to a calcium chloride tube, and a low-temperature thermometer.

-

Reagents: Charge the flask with 23.55 g. (0.25 mole) of freshly distilled methyl disulfide and 51.05 g. (0.5 mole) of acetic anhydride.

-

Cooling: Partially immerse the reaction flask in a bath of acetone cooled by dry ice until the internal temperature reaches 0° to -10°C.

-

Chlorination: Introduce chlorine gas through the gas inlet tube at a rate that maintains the temperature between 0° and -10°C. The reaction is complete when the solution turns a distinct yellow-green, indicating an excess of chlorine.

-

Work-up: Attach the flask to a vacuum distillation apparatus. Gradually decrease the pressure without heating to remove excess chlorine and acetyl chloride.

-

Distillation: Once the volatile components are removed, gradually apply heat. Methanesulfinyl chloride distills at 47–48°C (15 mm Hg) as a nearly colorless liquid.

Hydrolysis to this compound:

The subsequent hydrolysis of methanesulfinyl chloride to this compound is a straightforward process.

-

Reaction: Carefully add the freshly distilled methanesulfinyl chloride to ice-cold water with vigorous stirring. The hydrolysis is rapid.

-

Isolation: The resulting aqueous solution of this compound can be used directly or the acid can be isolated by careful removal of water under reduced pressure at low temperature to prevent decomposition. For obtaining the crystalline form, further purification techniques such as recrystallization from a suitable solvent system at low temperatures would be employed.

Synthesis of the Precursor: Methanesulfonyl Chloride from Methane

A modern approach to the precursor, methanesulfonyl chloride (CH₃SO₂Cl), involves the direct conversion of methane.

Experimental Protocol: Synthesis of Methanesulfonyl Chloride from Methane

This method provides a pathway from a simple feedstock to a key intermediate.

-

Reactor Setup: A 100 mL glass-lined, high-pressure Parr autoclave reactor is charged with 0.4 mmol of a free radical initiator, 7.4 mmol of sulfuryl chloride (SO₂Cl₂), and 3 mL of 100% sulfuric acid.

-

Inerting: Nitrogen gas is bubbled through the reactor to remove air.

-

Reaction Conditions: The reactor is pressurized with 700 psig of methane and heated to 60°C with stirring for 12 hours.

-

Product Collection: After cooling and venting the reactor, the liquid reaction mixture is collected. Methanesulfonyl chloride is the primary liquid-phase product and can be isolated by distillation.[1][2][3]

Physical and Chemical Properties

This compound is a relatively mild acid, especially when compared to its sulfonic acid counterpart. Its properties have been determined through both experimental measurements and theoretical calculations.

| Property | Value | Source |

| Molecular Formula | CH₄O₂S | PubChem[4] |

| Molecular Weight | 80.11 g/mol | PubChem[4] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | CymitQuimica[5] |

| Melting Point | 40-42 °C (in sealed tube) | Wudl, Lightner, and Cram, 1967 |

| pKa | ~1.5 - 2.5 | CymitQuimica[5] |

| Enthalpy of Formation (ΔHf) | -337.2 kJ mol⁻¹ (calculated average for two conformers) | Theoretical Study |

Role in Biological Systems and as a Biomarker

This compound is not considered a naturally occurring metabolite in humans but rather a component of the exposome, indicating exposure to certain chemical processes.[6] Its primary significance in a biological context arises from its formation as a stable product of the reaction between dimethyl sulfoxide (DMSO) and the highly reactive hydroxyl radical (•OH).

This reaction has been harnessed to develop a method for detecting and quantifying hydroxyl radical production in biological systems, a key event in oxidative stress and various pathological processes.

Detection of Hydroxyl Radicals

The formation of this compound from DMSO provides a basis for a colorimetric assay to measure hydroxyl radical activity.

Experimental Protocol: Colorimetric Assay for this compound in Biological Samples

This protocol outlines a method to quantify this compound, often as an indicator of hydroxyl radical formation.

-

Sample Preparation: An aqueous sample (1.0 ml) expected to contain 10 to 300 μM of sulfinate is mixed with 1.0 ml of 2 M sulfuric acid.

-

Extraction: 8 ml of butanol (previously saturated with 1 M sulfuric acid) is added, and the mixture is vortexed for 30 seconds. The upper butanol phase is transferred to a new tube containing 4.0 ml of sodium acetate buffer (pH 4.5) and mixed. The phases are allowed to separate.

-

Color Reaction: The lower aqueous phase is transferred to a third tube containing 2.0 ml of 0.015 M Fast Blue BB salt solution (freshly prepared and kept in the dark). The mixture is incubated for 10 minutes at room temperature in the dark.

-

Extraction of Colored Product: 3.0 ml of a toluene/butanol mixture is added and vortexed for 60 seconds.

-

Quantification: The absorbance of the organic phase is measured spectrophotometrically to determine the concentration of the diazosulfone derivative, which is proportional to the initial this compound concentration.

Cysteine Sulfinic Acids in Redox Signaling

While this compound itself is not a direct signaling molecule, the sulfinic acid moiety on cysteine residues within proteins is a crucial post-translational modification in redox signaling pathways.[7][8] The oxidation of a cysteine thiol (Cys-SH) by reactive oxygen species (ROS) can lead to the formation of a sulfenic acid (Cys-SOH), which can be further oxidized to a sulfinic acid (Cys-SO₂H).[7] This modification can alter the protein's function, acting as a molecular switch in response to cellular redox state.

Atmospheric Chemistry

This compound is a key intermediate in the atmospheric oxidation of dimethyl sulfide (DMS), the most abundant biological sulfur compound released into the atmosphere. The oxidation of DMS by hydroxyl radicals leads to the formation of this compound, which is subsequently oxidized to methanesulfonic acid (MSA). This process is a significant contributor to aerosol formation and has implications for climate modeling.

Conclusion

From its initial isolation as a crystalline solid to its current relevance in atmospheric science and as a biomarker for oxidative stress, this compound has proven to be a molecule of considerable scientific interest. While its direct role in drug development is primarily as a tool for studying oxidative processes, the broader family of sulfinic acids, particularly as post-translational modifications on cysteine residues, is of great importance in understanding cellular signaling pathways. This guide has provided a comprehensive overview of the discovery, synthesis, and multifaceted roles of this compound, offering a valuable resource for researchers in chemistry, biology, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound | CH4O2S | CID 87251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 17696-73-0: this compound | CymitQuimica [cymitquimica.com]

- 6. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cysteine thiol sulfinic acid in plant stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acidity and pKa of Methanesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and associated pKa values of methanesulfinic acid (CH₄O₂S). It includes a compilation of reported pKa data, detailed experimental protocols for its determination, and visualizations of key chemical and procedural concepts to support advanced research and development activities.

Introduction to this compound

This compound is an organosulfur compound belonging to the sulfinic acid class, characterized by the general structure R-S(=O)OH.[1] It is the simplest aliphatic sulfinic acid, with a methyl group attached to the sulfinic acid moiety.[2] This compound presents as a colorless to pale yellow liquid and is soluble in water and polar organic solvents.[2] Though salts and derivatives of this compound have been known for some time, the acid itself was first isolated in crystalline form more recently and is noted for its tendency to decompose at room temperature. It is stable for longer periods when stored at low temperatures (e.g., -10 to -15°C) under an inert atmosphere.

Acidity and pKa Values

The acidity of a compound is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, the pKa. A lower pKa value indicates a stronger acid. This compound is considered a moderately strong organic acid. Its acidity is significantly greater than that of corresponding thiols but less than that of the more highly oxidized methanesulfonic acid.

The reported pKa values for this compound vary slightly across different sources, with most values being computationally predicted or cited within a typical range for this class of compound. For comparative context, the pKa of methanesulfonic acid is also included.

| Compound | Formula | pKa Value(s) | Source Type | Reference(s) |

| This compound | CH₃S(=O)OH | ~ 1.5 to 2.5 | Typical Range | [2] |

| 2.0 | Computational | [1] | ||

| Methanesulfonic Acid | CH₃SO₃H | -1.9 | Experimental | [3][4] |

The acidity of this compound is defined by its equilibrium dissociation in water, where it donates a proton (H⁺) to form the methanesulfinate anion.

Experimental Determination of pKa

The pKa of an acidic compound can be determined through various analytical methods. Potentiometric titration is a fundamental and widely used technique that is well-suited for sulfinic acids. Other common methods include UV-Vis spectroscopy, capillary electrophoresis, and NMR spectroscopy.[5]

This protocol outlines the determination of the pKa of this compound by titrating it with a standardized strong base and monitoring the solution's pH.

A. Materials and Reagents:

-

Crystalline this compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Degassed, deionized water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Volumetric flasks and pipettes

-

Inert gas (Nitrogen or Argon)

B. Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.08 g (1 mmol) of crystalline this compound. Due to its instability, perform this step quickly.

-

Immediately dissolve the acid in approximately 50 mL of degassed, deionized water in a 100 mL beaker. A literature example used sample concentrations ranging from 0.0720 to 0.1544 g per 30.0 mL of water.[6]

-

Place a magnetic stir bar in the beaker.

-

-

Titration Setup:

-

Rinse the burette with the standardized 0.1 M NaOH solution and then fill it. Record the initial volume.

-

Immerse the calibrated pH electrode in the this compound solution. Ensure the electrode tip does not interfere with the stir bar.

-

Begin gentle stirring. To minimize air oxidation, a slow stream of an inert gas can be passed over the surface of the solution.

-

-

Data Collection:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant well past the equivalence point (the point of rapid pH change).

-

C. Data Analysis:

-

Plotting: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will produce a sigmoidal titration curve.

-

Equivalence Point: Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak.

-

Half-Equivalence Point: The pKa is determined at the half-equivalence point (Veq/2). At this point on the titration curve, the concentrations of the acid and its conjugate base are equal.

-

Henderson-Hasselbalch Equation: According to the Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]). At the half-equivalence point, [A⁻] = [HA], so log([A⁻]/[HA]) = 0, and therefore, pH = pKa. Find the pH value on the curve that corresponds to a titrant volume of Veq/2. This pH value is the experimental pKa of this compound.

The following diagram illustrates the workflow for the potentiometric titration experiment described above.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0254519) [hmdb.ca]

- 2. CAS 17696-73-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

spectroscopic characterization of methanesulfinic acid

An In-depth Technical Guide to the Spectroscopic Characterization of Methanesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MSIA), with the chemical formula CH₃S(O)OH, is an organosulfur compound belonging to the sulfinic acid class. It is a key intermediate in atmospheric chemistry, particularly in the oxidation of dimethyl sulfide (DMS).[1] Structurally, it features a methyl group attached to a sulfinic acid moiety. MSIA is a colorless to pale yellow liquid that is soluble in water and polar organic solvents and has a pKa value typically between 1.5 and 2.5.[2] Its inherent instability makes its isolation and characterization challenging.

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. Accurate structural elucidation and purity assessment are critical for its study and application, and spectroscopy offers the primary means to achieve this. We will cover mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, presenting key quantitative data, detailed experimental protocols, and a generalized workflow for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) provides detailed fragmentation patterns useful for structural confirmation.

Data Presentation: Electron Ionization Mass Spectrum

The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragments.[3] The data below is compiled from the NIST Mass Spectrometry Data Center.[3]

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Identity |

| 80 | 50 | [CH₃S(O)OH]⁺ (Molecular Ion, M⁺) |

| 65 | 100 (Base Peak) | [CH₂SOH]⁺ or [CH₃SO]⁺ |

| 63 | 35 | [S(O)OH]⁺ |

| 48 | 45 | [SO]⁺ or [CH₃S-H]⁺ |

| 45 | 40 | [CHS]⁺ or [COOH]⁺ |

| 15 | 30 | [CH₃]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry

A standard protocol for obtaining an EI mass spectrum of this compound is as follows:

-

Sample Introduction: Introduce a purified sample of this compound into the mass spectrometer's ion source via a direct insertion probe or a heated inlet system. Given its liquid state, a direct inlet is often suitable.

-

Ionization: Bombard the vaporized sample with a beam of electrons, typically at an energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions using an electron multiplier or similar detector to generate the mass spectrum.

-

Data Acquisition: Scan a mass range appropriate for the compound, typically from m/z 10 to 200, to ensure capture of the molecular ion and all relevant fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are straightforward, confirming the presence of the methyl group in its specific chemical environment.

Data Presentation: ¹H and ¹³C NMR

Due to its simple structure, this compound exhibits a single peak in both its ¹H and ¹³C NMR spectra.

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~2.7 - 2.9 | Singlet | The chemical shift of the methyl (CH₃) protons. The sodium salt shows a signal at ~2.7 ppm.[4] Predicted spectra in D₂O also fall within this range. |

| ¹³C | ~45 - 50 | Singlet | The chemical shift of the methyl (CH₃) carbon. Data is referenced in literature.[5] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium oxide (D₂O) or Chloroform-d (CDCl₃)) in a standard 5 mm NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS) if not included in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set a spectral width of approximately 10-12 ppm.

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 200-220 ppm.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While detailed experimental spectra for pure this compound are not widely published, its characteristic functional groups have well-known absorption regions.

Data Presentation: Characteristic IR Absorptions

The following table lists the expected vibrational frequencies for the key functional groups in this compound. These are based on general values for sulfinic acids. For context, the related but structurally different methanesulfonic acid exhibits strong S=O stretches for its SO₃ group around 1190 cm⁻¹ and 985 cm⁻¹.[6]

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Bond |

| O-H Stretch | 3200 - 2500 (broad) | O-H |

| C-H Stretch | 3000 - 2850 | C-H |

| S=O Stretch | 1100 - 1050 | S=O |

| C-S Stretch | 800 - 600 | C-S |

| S-O Stretch | 900 - 800 | S-O |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.

-

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Visualization: Spectroscopic Characterization Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a this compound sample.

Caption: General workflow for .

References

- 1. AGU23 [agu.confex.com]

- 2. CAS 17696-73-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. Sodium methanesulfinate(20277-69-4) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | CH4O2S | CID 87251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Computational Chemistry of Methanesulfinic Acid Conformers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methanesulfinic acid (CH₃S(O)OH), a key intermediate in the atmospheric oxidation of dimethyl sulfide (DMS), plays a crucial role in atmospheric chemistry and aerosol formation.[1] Understanding its conformational landscape is essential for accurately modeling its atmospheric behavior and potential interactions in biological systems. This technical guide provides an in-depth analysis of the computationally characterized conformers of this compound, detailing the methodologies used and presenting the key quantitative data.

Conformational Landscape of this compound

Computational studies have identified two stable conformers of this compound, denoted as MSIA1 and MSIA2, along with two transition states connecting them. The conformational analysis reveals that the relative orientation of the hydroxyl group with respect to the S-C bond dictates the stability of these structures.

Key Conformers and Transition States

The most stable conformer, MSIA1 , is characterized by a HOSC dihedral angle of 169°. The second stable conformer, MSIA2 , is less stable than MSIA1 by 3.2 kJ mol⁻¹ and possesses a HOSC dihedral angle of -69°. Two transition states, MSIA-TS1 and MSIA-TS2 , with HOSC dihedral angles of 31° and -127° respectively, connect these two stable conformers.

A visualization of the conformational pathway is presented below:

Quantitative Data Summary

The following tables summarize the key quantitative data for the conformers and transition states of this compound, as determined by high-level ab initio calculations.

Table 1: Relative Energies and Enthalpies of Formation

| Species | HOSC Dihedral Angle (°) | Relative Energy (kJ mol⁻¹) | Enthalpy of Formation (ΔHf°) (kJ mol⁻¹) |

| MSIA1 | 169 | 0.0 | -338.1 |

| MSIA2 | -69 | 3.2 | -334.9 |

| MSIA-TS1 | 31 | - | - |

| MSIA-TS2 | -127 | - | - |

Relative energies are calculated at the CCSD(T)/CBS level of theory.

Table 2: Imaginary Frequencies of Transition States

| Transition State | Imaginary Frequency (cm⁻¹) |

| MSIA-TS1 | 304.9i |

| MSIA-TS2 | 333.9i |

Experimental Protocols and Computational Methodologies

The presented data is based on a comprehensive theoretical investigation of the structural and spectroscopic properties of this compound.

Computational Workflow

The computational protocol involved a multi-step approach to accurately determine the geometries and energies of the stationary points on the potential energy surface.

Detailed Methodologies

-

Software: All calculations were performed using the Gaussian 03 package.

-

Geometry Optimization and Frequency Calculations: The optimization of stationary points and the calculation of harmonic frequencies were conducted at the UMP2/cc-pV(T+d)Z level of theory. The use of the tight d-augmented correlation consistent basis set, cc-pV(n+d)Z, is crucial for accurately describing molecules containing second-row atoms like sulfur.

-

Energy Calculations: To achieve a high level of accuracy for the electronic energy, an additivity approximation was employed. Single point calculations were performed at the UMP2 level with the cc-pV(D+d)Z and cc-pV(Q+d)Z basis sets on the optimized UMP2/cc-pV(T+d)Z geometry to extrapolate to the complete basis set (CBS) limit. A final single point calculation at the CCSD(T)/cc-pV(T+d)Z level of theory was then used to obtain the best estimate of the electronic energy at the CCSD(T)/CBS level.

-

Thermochemical Properties: Enthalpy and Gibbs free energy were determined using statistical thermodynamics, considering the vibrational, rotational, and translational modes from the optimized geometries. The enthalpy of formation for the two conformers was calculated using a set of isodesmic reactions. The average enthalpy of formation for this compound was determined to be -337.2 kJ mol⁻¹, taking into account the equilibrium populations of the two conformers.

Conclusion

The computational investigation of this compound reveals a conformational landscape dominated by two stable conformers separated by relatively low energy barriers. The detailed computational protocol outlined in this guide, employing high-level coupled-cluster theory with complete basis set extrapolation, provides a robust framework for studying the properties of such atmospherically and potentially biologically relevant sulfur-containing species. The quantitative data presented herein serves as a critical reference for researchers in atmospheric modeling, computational chemistry, and drug development. Further experimental studies, particularly using rotational spectroscopy, would be invaluable for validating these theoretical predictions and providing a more complete picture of the conformational preferences of this compound.

References

Methodological & Application

Methanesulfinic Acid and its Salts as Reducing Agents in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinic acid (CH₃SO₂H) and its corresponding salts, primarily sodium methanesulfinate (CH₃SO₂Na), are emerging as versatile reagents in modern organic synthesis. While methanesulfonic acid is known for its role as a strong, non-oxidizing Brønsted acid catalyst, this compound and its salts exhibit valuable properties as mild reducing agents. Their ability to participate in reductive processes, particularly in the synthesis of sulfonamides from nitroarenes, offers a practical and efficient alternative to traditional methods. This document provides detailed application notes and protocols for the use of sodium methanesulfinate as a reducing agent in key organic transformations.

Key Application: Reductive Coupling of Nitroarenes with Sodium Sulfinates

A significant application of sodium sulfinates as reducing agents is in the synthesis of N-arylsulfonamides via the reductive coupling with nitroarenes. In these reactions, the nitro group is reduced to an amine in situ, which then couples with the sulfinate to form the sulfonamide. The sulfinate plays a dual role, acting as both the reducing agent and the sulfonating agent.[1][2] This methodology is particularly valuable as it utilizes stable and readily available nitroarenes as starting materials.[3]

Catalytic Systems and Reaction Scope

Various transition metal catalysts, such as those based on copper and iron, have been developed to facilitate this transformation.[1][3] The choice of catalyst can influence the reaction conditions and substrate scope.

Table 1: Copper-Catalyzed Reductive Coupling of Nitroarenes and Sodium Sulfinates [1]

| Entry | Nitroarene | Sodium Sulfinate | Product | Yield (%) |

| 1 | Nitrobenzene | Sodium p-toluenesulfinate | N-Phenyl-4-methylbenzenesulfonamide | 85 |

| 2 | 4-Nitrotoluene | Sodium p-toluenesulfinate | 4-Methyl-N-(p-tolyl)benzenesulfonamide | 82 |

| 3 | 4-Nitroanisole | Sodium p-toluenesulfinate | 4-Methoxy-N-(p-tolyl)benzenesulfonamide | 78 |

| 4 | 4-Nitrochlorobenzene | Sodium p-toluenesulfinate | 4-Chloro-N-(p-tolyl)benzenesulfonamide | 75 |

| 5 | Nitrobenzene | Sodium methanesulfinate | N-Phenylmethanesulfonamide | 72 |

Table 2: Iron-Catalyzed Reductive Coupling of Nitroarenes and Sodium Sulfinates [3]

| Entry | Nitroarene | Sodium Sulfinate | Product | Yield (%) |

| 1 | Nitrobenzene | Sodium p-toluenesulfinate | N-Phenyl-4-methylbenzenesulfonamide | 92 |

| 2 | 4-Nitrotoluene | Sodium p-toluenesulfinate | 4-Methyl-N-(p-tolyl)benzenesulfonamide | 89 |

| 3 | 2-Nitroaniline | Sodium p-toluenesulfinate | N-(2-aminophenyl)-4-methylbenzenesulfonamide | 85 |

| 4 | 4-Nitrobenzonitrile | Sodium p-toluenesulfinate | N-(4-cyanophenyl)-4-methylbenzenesulfonamide | 88 |

| 5 | Nitrobenzene | Sodium methanesulfinate | N-Phenylmethanesulfonamide | 81 |

Experimental Protocols

Protocol 1: Copper-Catalyzed Reductive Coupling of a Nitroarene with a Sodium Sulfinate[1]

Materials:

-

Nitroarene (1.0 mmol)

-

Sodium sulfinate (2.0 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

-

N,N-Dimethylformamide (DMF, 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the nitroarene (1.0 mmol), sodium sulfinate (2.0 mmol), and CuI (0.1 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (repeat three times).

-

Add dry DMF (5 mL) via syringe.

-

Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylsulfonamide.

Protocol 2: Iron-Catalyzed Reductive Coupling of a Nitroarene with a Sodium Sulfinate[3]

Materials:

-

Nitroarene (1.0 mmol)

-

Sodium sulfinate (2.0 mmol)

-

Iron(II) chloride (FeCl₂, 0.2 mmol, 20 mol%)

-

Sodium bisulfite (NaHSO₃, 3.0 mmol)

-

Dimethyl sulfoxide (DMSO, 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the nitroarene (1.0 mmol), sodium sulfinate (2.0 mmol), FeCl₂ (0.2 mmol), and NaHSO₃ (3.0 mmol).

-

Seal the vessel and purge with an inert atmosphere.

-

Add DMSO (5 mL) to the mixture.

-

Stir the reaction at 100 °C for 12 hours.

-

After cooling to room temperature, add water (30 mL) to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield the pure N-arylsulfonamide.

Mechanistic Overview & Visualizations

The precise mechanism of the reductive coupling can vary with the catalytic system. However, a general pathway involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, followed by coupling with the sulfinate and further reduction to the sulfonamide. In some cases, the sulfinate itself acts as the primary reductant, becoming oxidized in the process.[1][3]

Caption: General workflow for the reductive coupling of nitroarenes with sodium methanesulfinate.

Caption: A plausible mechanistic pathway for the formation of sulfonamides from nitroarenes.

Conclusion

This compound and its salts, particularly sodium methanesulfinate, are valuable reagents in organic synthesis, demonstrating utility as mild reducing agents. The reductive coupling of nitroarenes to form sulfonamides is a prime example of their application, offering a robust and efficient method for constructing this important functional group. The protocols and data presented herein provide a foundation for researchers to explore and utilize this chemistry in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

- 1. Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 3. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Sulfones Using Methanesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfone functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents due to its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile synthetic handle. Methanesulfinic acid and its corresponding salt, sodium methanesulfinate, are valuable and readily available reagents for the introduction of the methylsulfonyl (-SO₂CH₃) moiety, a common pharmacophore that can enhance the pharmacological properties of drug candidates.

These application notes provide detailed protocols for the synthesis of various sulfones utilizing this compound and its sodium salt. The methodologies covered include transition-metal-catalyzed cross-coupling reactions for the formation of aryl and heteroaryl methyl sulfones, nucleophilic substitution reactions, and additions to unsaturated systems. The protocols are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.

Core Synthetic Strategies

The synthesis of sulfones from this compound or its salt primarily involves three key strategies:

-

Transition-Metal-Catalyzed Cross-Coupling: This is a powerful method for the formation of C-S bonds, particularly for the synthesis of aryl and heteroaryl methyl sulfones. Copper and palladium catalysts are commonly employed to couple sodium methanesulfinate with aryl or heteroaryl halides.

-

Nucleophilic Substitution: The sulfinate anion is a good nucleophile and can displace leaving groups from alkyl and activated aryl halides to form sulfones.

-

Addition to Alkenes and Alkynes: this compound and its salts can be added across double and triple bonds, often under radical or acid-catalyzed conditions, to yield β-hydroxy or vinyl sulfones.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data for the synthesis of sulfones using different methods, allowing for easy comparison of reaction conditions and yields.

Table 1: Copper-Catalyzed Synthesis of Aryl Methyl Sulfones

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 12 | 85 |

| 2 | 1-Iodonaphthalene | CuI (5) | TMEDA (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |

| 3 | 2-Bromopyridine | CuI (10) | None | None | DMSO | 80 | 18 | 65 |

| 4 | 4-Chlorotoluene | CuI (10) | DMEDA (20) | K₃PO₄ | Toluene | 120 | 24 | 72 |

TMEDA: Tetramethylethylenediamine; DMEDA: N,N'-Dimethylethylenediamine

Table 2: Palladium-Catalyzed Synthesis of Aryl Methyl Sulfones

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |

| 2 | 3-Bromoquinoline | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 110 | 20 | 75 |

| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (5) | - | NaOtBu | THF | 80 | 12 | 82 |

dba: Dibenzylideneacetone; Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dppf: 1,1'-Bis(diphenylphosphino)ferrocene

Table 3: Synthesis of Alkyl and β-Hydroxy Sulfones

| Entry | Substrate | Reagent | Conditions | Product | Yield (%) |

| 1 | 1-Bromooctane | Sodium Methanesulfinate | DMF, 80 °C, 12 h | Octyl methyl sulfone | 92 |

| 2 | Styrene | Sodium Methanesulfinate, t-BuOOH | FeSO₄·7H₂O, H₂O/CH₃CN, rt, 6 h | 2-Hydroxy-1-phenylethyl methyl sulfone | 78 |

| 3 | Cinnamyl alcohol | Sodium Methanesulfinate | BF₃·OEt₂, Acetic Acid, rt, 3 h | 3-Phenylallyl methyl sulfone | 89[1] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 4-Methoxyphenyl Methyl Sulfone

This protocol describes the CuI/L-proline-catalyzed coupling of 4-iodoanisole with sodium methanesulfinate.[2]

Materials:

-

4-Iodoanisole (1.0 mmol, 234 mg)

-

Sodium methanesulfinate (1.2 mmol, 122 mg)

-

Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

-

L-Proline (0.2 mmol, 23 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk tube, add 4-iodoanisole, sodium methanesulfinate, CuI, L-proline, and K₂CO₃.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous DMSO via syringe.

-

Stir the reaction mixture at 90 °C for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxyphenyl methyl sulfone.

Protocol 2: Palladium-Catalyzed Synthesis of 4-(Methylsulfonyl)benzonitrile

This protocol details the palladium-catalyzed synthesis of an aryl sulfone from an aryl bromide.

Materials:

-

4-Bromobenzonitrile (1.0 mmol, 182 mg)

-

Sodium methanesulfinate (1.5 mmol, 153 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)

-

Xantphos (0.04 mmol, 23 mg)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

-

Anhydrous 1,4-dioxane (5 mL)

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a glovebox, combine 4-bromobenzonitrile, sodium methanesulfinate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in an oven-dried reaction vessel.

-

Add anhydrous 1,4-dioxane to the vessel.

-

Seal the vessel and heat the reaction mixture at 100 °C with stirring for 16 hours.

-

After cooling to room temperature, dilute the mixture with toluene and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield 4-(methylsulfonyl)benzonitrile.

Protocol 3: Synthesis of 2-Hydroxy-1-phenylethyl Methyl Sulfone via Radical Addition

This protocol describes the iron-catalyzed hydroxysulfonylation of styrene.

Materials:

-

Styrene (1.0 mmol, 104 mg)

-

Sodium methanesulfinate (2.0 mmol, 204 mg)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.1 mmol, 28 mg)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% in water (2.0 mmol, 0.26 mL)

-

Water (2 mL)

-

Acetonitrile (2 mL)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add styrene, sodium methanesulfinate, and FeSO₄·7H₂O.

-

Add a 1:1 mixture of water and acetonitrile.

-

Stir the mixture at room temperature and add t-BuOOH dropwise over 10 minutes.

-

Continue stirring at room temperature for 6 hours.

-

Extract the reaction mixture with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-hydroxy-1-phenylethyl methyl sulfone.

Mandatory Visualizations

Caption: Key synthetic pathways to sulfones using this compound derivatives.

Caption: General experimental workflow for sulfone synthesis.

Applications in Drug Development

The methyl sulfone group is a key feature in several marketed drugs, highlighting its importance in modulating physicochemical and pharmacokinetic properties. For instance, the selective COX-2 inhibitor Etoricoxib contains a methylsulfonylphenyl moiety. The synthetic routes described herein are directly applicable to the synthesis of such drug scaffolds and their analogues for structure-activity relationship (SAR) studies.

The provided protocols can be adapted for the synthesis of a wide range of sulfone-containing compounds, making them a valuable resource for medicinal chemists and process development scientists. The ability to introduce the methyl sulfone group using robust and scalable methods is crucial for the efficient exploration of chemical space in drug discovery programs.

Safety Considerations

-

This compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Transition metal catalysts can be toxic and should be handled in a well-ventilated fume hood.

-

Solvents such as DMSO and dioxane have specific handling and disposal requirements. Consult the safety data sheets (SDS) for all chemicals before use.

-

Reactions under pressure or at high temperatures should be conducted with appropriate safety precautions, including the use of a blast shield.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize a diverse range of sulfones for their research and development needs.

References

- 1. An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methanesulfinic Acid in C-S Bond Formation Reactions

For Researchers, Scientists, and Drug Development Professionals

Methanesulfinic acid and its corresponding salts have emerged as versatile and highly valuable reagents in modern organic synthesis for the construction of carbon-sulfur (C-S) bonds. The resulting sulfone moiety is a key structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key C-S bond-forming reactions, including the synthesis of allylic, vinyl, and aryl sulfones.

Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes

The addition of sulfinic acids to 1,3-dienes represents a direct and atom-economical method for the synthesis of allylic sulfones, which are important building blocks in organic synthesis and medicinal chemistry.[1] A notable advantage of this reaction is that it can proceed under catalyst- and additive-free conditions at ambient temperature, aligning with the principles of green chemistry.[1]

General Reaction Scheme:

Caption: General reaction for the synthesis of allylic sulfones.

Experimental Protocol: Catalyst-Free Hydrosulfonylation[1]

Materials:

-

Substituted 1,3-diene (1.0 equiv)

-

This compound (or other sulfinic acid) (1.0 - 1.2 equiv)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the 1,3-diene (0.20 mmol, 1.0 equiv) in dichloromethane (3 mL), add the sulfinic acid (0.20 mmol, 1.0 equiv).

-

Stir the reaction mixture at room temperature (25 °C) for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired allylic sulfone.

Quantitative Data: Substrate Scope for Allylic Sulfone Synthesis[1]

| Entry | 1,3-Diene Substrate | Sulfinic Acid | Product | Yield (%) |

| 1 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Methylbenzenesulfinic acid | 3aa | 94 |

| 2 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | Benzenesulfinic acid | 3ab | 90 |

| 3 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Chlorobenzenesulfinic acid | 3ad | 76 |

| 4 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Bromobenzenesulfinic acid | 3ae | 94 |

Reaction conditions: 1,3-diene (2 equiv.), sulfinic acid (1 equiv.), DCM, 25 °C, 8 h. Isolated yields.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a proton migration from the sulfinic acid to the diene, followed by the nucleophilic attack of the sulfinate anion.[1]

Caption: Proposed mechanism for hydrosulfonylation.

Synthesis of Vinyl Sulfones

Vinyl sulfones are valuable Michael acceptors and building blocks in organic synthesis.[2] A convenient method for their synthesis involves the reaction of sulfinic acid sodium salts with dibromides in the absence of a metal catalyst.[2]

General Reaction Scheme:

Caption: General reaction for vinyl sulfone synthesis.

Experimental Protocol: Catalyst-Free Synthesis of Vinyl Sulfones[2]

Materials:

-

Dibromide (1.0 equiv)

-

Sodium methanesulfinate (or other sodium sulfinate) (1.2 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the dibromide (1.0 mmol) in DMF (5 mL), add sodium methanesulfinate (1.2 mmol).

-

Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Synthesis of Various Vinyl Sulfones[2]

| Entry | Dibromide | Sodium Sulfinate | Product | Yield (%) |

| 1 | 1,2-Dibromoethane | Sodium benzenesulfinate | Phenyl vinyl sulfone | 85 |

| 2 | 1,2-Dibromopropane | Sodium benzenesulfinate | (E)-Prop-1-en-1-yl(phenyl)sulfone | 82 |

| 3 | 1,2-Dibromoethane | Sodium p-toluenesulfinate | p-Tolyl vinyl sulfone | 88 |

| 4 | 1,2-Dibromo-1-phenylethane | Sodium methanesulfinate | (E)-(2-(Methylsulfonyl)vinyl)benzene | 75 |

Reaction conditions: Dibromide (1.0 mmol), sodium sulfinate (1.2 mmol), DMF, 80 °C. Isolated yields.

Reaction Workflow

Caption: Experimental workflow for vinyl sulfone synthesis.

Copper-Catalyzed Synthesis of Aryl Sulfones

Aryl sulfones are prevalent in medicinal chemistry.[3] A common method for their synthesis is the copper-catalyzed cross-coupling of aryl halides with sulfinate salts.[4][5]

General Reaction Scheme:

Caption: Copper-catalyzed synthesis of aryl sulfones.

Experimental Protocol: Copper-Catalyzed Sulfonylation of Aryl Halides[4]

Materials:

-

Aryl halide (1.0 equiv)

-

Sodium methanesulfinate (1.5 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

L-Proline (20 mol%)

-

Sodium hydroxide (NaOH) (2.0 equiv)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a reaction tube, add the aryl halide (1.0 mmol), sodium methanesulfinate (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and NaOH (2.0 mmol).

-

Evacuate and backfill the tube with argon.

-

Add DMSO (2 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

-

Cool the mixture to room temperature and add water.

-